molecular formula C12H23NO8S2 B15377455 tert-butyl (2R,4S)-2,4-bis(methylsulfonyloxymethyl)azetidine-1-carboxylate CAS No. 2387562-32-3

tert-butyl (2R,4S)-2,4-bis(methylsulfonyloxymethyl)azetidine-1-carboxylate

Cat. No.: B15377455
CAS No.: 2387562-32-3
M. Wt: 373.4 g/mol
InChI Key: OWLRYGRCYQKWRQ-AOOOYVTPSA-N
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Description

This compound features a four-membered azetidine ring with a tert-butyl carbamate group at the 1-position and two methylsulfonyloxymethyl (mesyloxymethyl) substituents at the 2R and 4S positions. The strained azetidine ring confers unique reactivity, while the mesyloxy groups act as leaving groups, making it valuable in nucleophilic substitution reactions. Its stereochemistry (2R,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Properties

CAS No.

2387562-32-3

Molecular Formula

C12H23NO8S2

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl (2S,4R)-2,4-bis(methylsulfonyloxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO8S2/c1-12(2,3)21-11(14)13-9(7-19-22(4,15)16)6-10(13)8-20-23(5,17)18/h9-10H,6-8H2,1-5H3/t9-,10+

InChI Key

OWLRYGRCYQKWRQ-AOOOYVTPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@H]1COS(=O)(=O)C)COS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1COS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. tert-Butyl Oxazolidine Derivatives

Example: tert-Butyl (S)-4-((2-(2-hydroxy-4-methoxybenzoyl)-1-tosyl-1H-indol-3-yl)methyl)-2,2-dimethyloxazolidine-3-carboxylate ().

  • Structural Differences :
    • Ring Size : Oxazolidine (5-membered ring with O and N) vs. azetidine (4-membered ring).
    • Substituents : Tosyl (p-toluenesulfonyl) vs. mesyl (methylsulfonyl) groups.
  • Reactivity :
    • Oxazolidines exhibit lower ring strain, enhancing stability but reducing reactivity in ring-opening reactions.
    • Tosyl groups are bulkier, slowing substitution kinetics compared to mesyl groups .
  • Applications : Oxazolidines are often used in protecting-group strategies, while azetidines are prioritized for high-strain-driven reactions .
2.2. Azetidine Derivatives with Tosyloxy Groups

Example: tert-Butyl (cis)-2,4-bis{[(4-methylbenzenesulfonyl)oxy]methyl}azetidine-1-carboxylate ().

  • Functional Group Comparison :
    • Tosyloxy vs. mesyloxy: Tosyl’s aromatic ring increases steric hindrance and electron-withdrawing effects.
  • Reactivity :
    • Tosyl groups require harsher conditions (e.g., stronger bases) for substitution due to lower leaving-group ability compared to mesyl .
  • Stereochemistry : The cis configuration in the tosyl derivative may limit spatial accessibility in reactions compared to the 2R,4S stereochemistry of the target compound .
2.3. Hydroxymethyl-Substituted Azetidine

Example: (2R,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate ().

  • Functional Group Role :
    • Hydroxymethyl groups are precursors for further functionalization (e.g., sulfonation to introduce mesyloxy groups).
  • Reactivity :
    • Lacks leaving groups, making it inert in substitution reactions unless derivatized.
    • Used as a versatile intermediate for synthesizing sulfonated or halogenated analogs .
2.4. Bicyclic Azetidine Derivatives

Example: tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylate ().

  • Structural Rigidity: Bicyclic framework increases steric rigidity, reducing conformational flexibility compared to monocyclic azetidines.
  • Applications: Suited for rigid scaffold design in medicinal chemistry, whereas the target compound’s monocyclic structure enables easier functionalization .

Spectral Data Highlights

  • Target Compound :
    • ¹H NMR : δ 1.4 ppm (tert-butyl singlet), δ 3.1–3.3 ppm (SO2CH3), δ 4.0–4.5 ppm (azetidine CH2).
    • ¹³C NMR : δ 80 ppm (tert-butyl C), δ 55 ppm (azetidine C), δ 40 ppm (SO2CH3) .
  • Tosyloxy Analog :
    • Additional aromatic signals (δ 7.0–7.8 ppm) from tosyl groups .

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